![molecular formula C28H18N6O2S2 B14247097 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 188934-84-1](/img/structure/B14247097.png)
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Introduction of Sulfanyl Groups: The 2,3-positions of the anthracene-9,10-dione are functionalized with (4-methylphenyl)sulfanyl groups through nucleophilic substitution reactions.
Azidation: The 1,4-positions are then converted to azido groups using azidation reactions, often involving sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging applications.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazido-2,3-diphenylsulfanyl-anthracene-9,10-dione: Similar structure but with phenyl groups instead of methylphenyl groups.
1,4-Diazido-2,3-bis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione: Contains chlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is unique due to the presence of both azido and methylphenylsulfanyl groups, which provide a distinct combination of reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics.
Propriétés
Numéro CAS |
188934-84-1 |
|---|---|
Formule moléculaire |
C28H18N6O2S2 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
1,4-diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18N6O2S2/c1-15-7-11-17(12-8-15)37-27-23(31-33-29)21-22(26(36)20-6-4-3-5-19(20)25(21)35)24(32-34-30)28(27)38-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clé InChI |
QZAMGSQDPIAUMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N=[N+]=[N-])C(=O)C5=CC=CC=C5C3=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
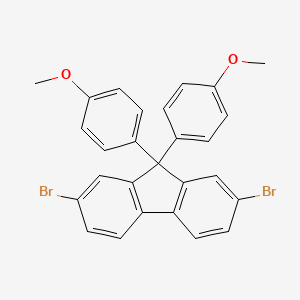
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
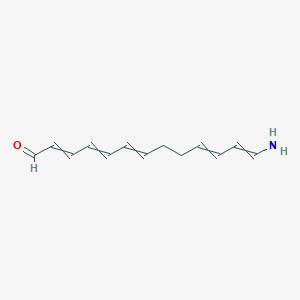
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
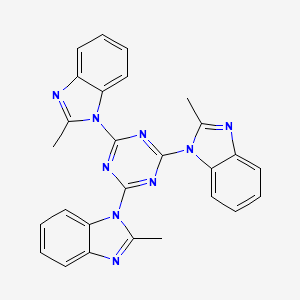
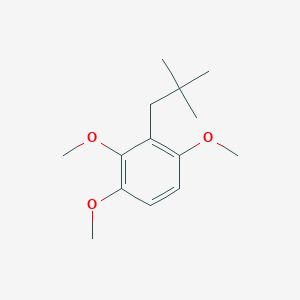
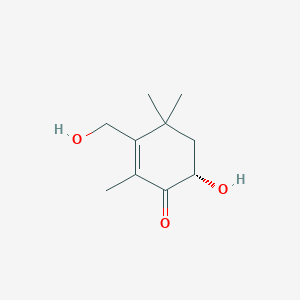
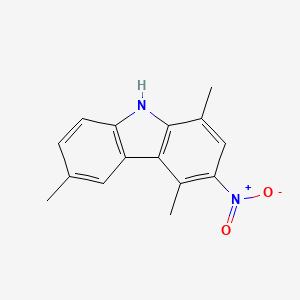
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
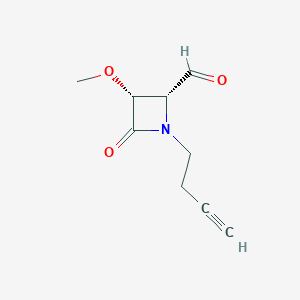
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
